(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049734-78-2
VCID: VC3840335
InChI: InChI=1S/C12H14N2O4.ClH/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18;/h1-4,8,10,13H,5-7H2,(H,15,16);1H/t8-,10+;/m1./s1
SMILES: C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C12H15ClN2O4
Molecular Weight: 286.71 g/mol

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049734-78-2

Cat. No.: VC3840335

Molecular Formula: C12H15ClN2O4

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 1049734-78-2

Specification

CAS No. 1049734-78-2
Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
IUPAC Name (2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H14N2O4.ClH/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18;/h1-4,8,10,13H,5-7H2,(H,15,16);1H/t8-,10+;/m1./s1
Standard InChI Key KAZGTSFNVQSTNN-SCYNACPDSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl
SMILES C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl
Canonical SMILES C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the C2 and C4 positions. The (2S,4R) configuration ensures spatial orientation critical for interactions in chiral environments . The 2-nitrobenzyl group is attached to the C4 position, introducing electron-withdrawing effects, while the carboxylic acid at C2 enhances polarity and salt formation potential. The hydrochloride counterion improves aqueous solubility, a feature critical for biological assays .

Key Structural Data:

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O₄
Molecular Weight286.71 g/mol
IUPAC Name(2S,4R)-4-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
SMILESCl.OC(=O)[C@@H]1CC@@HCN1
InChIKeyQVOBVSIKQJKMMO-NINOIYOQSA-N

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

  • Nitrobenzyl Introduction: Alkylation of the pyrrolidine ring using 2-nitrobenzyl bromide under basic conditions .

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C2 .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .

Optimization Challenges

  • Stereochemical Control: Asymmetric synthesis or chiral resolution is required to maintain the (2S,4R) configuration .

  • Nitro Group Stability: The 2-nitro substituent may undergo unintended reduction under acidic conditions, necessitating mild reaction environments .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents. The nitro group’s electron-withdrawing nature reduces the pKa of the carboxylic acid, enhancing ionization in physiological pH ranges .

Spectroscopic Characterization

  • NMR: Distinct signals for the pyrrolidine protons (δ 2.5–4.0 ppm), aromatic protons (δ 7.5–8.2 ppm), and carboxylic acid (δ 12–13 ppm) .

  • IR: Peaks at 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).

Applications in Research

Pharmaceutical Intermediate

The compound’s rigid pyrrolidine scaffold mimics peptide turn structures, making it a candidate for protease inhibitor design . For example, its nitro group can be reduced to an amine for further derivatization in prodrug synthesis .

Catalysis and Ligand Design

The chiral centers enable its use as a ligand in asymmetric catalysis. In a 2023 study, analogs of this compound facilitated enantioselective hydrogenation of α,β-unsaturated ketones with >90% ee.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing the 2-nitro, 3-nitro, and 4-nitrobenzyl derivatives reveals stark differences:

Property2-Nitro Isomer4-Nitro Isomer
Melting Point198–202°C215–218°C
Solubility (H₂O)12 mg/mL8 mg/mL
Biological ActivityModerate COX-2 inhibitionWeak COX-2 inhibition

The 2-nitro isomer’s bent geometry enhances steric interactions with enzyme pockets, improving binding affinity .

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